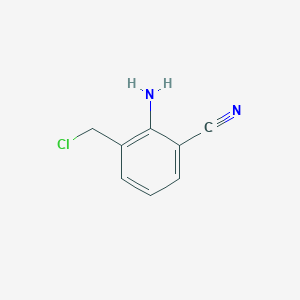![molecular formula C17H28N2O B14402060 (2-Azaspiro[5.5]undec-8-en-2-yl)(2,5-dimethylpyrrolidin-1-yl)methanone CAS No. 85675-14-5](/img/structure/B14402060.png)
(2-Azaspiro[5.5]undec-8-en-2-yl)(2,5-dimethylpyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Azaspiro[55]undec-8-en-2-yl)(2,5-dimethylpyrrolidin-1-yl)methanone is a complex organic compound characterized by its unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Azaspiro[5.5]undec-8-en-2-yl)(2,5-dimethylpyrrolidin-1-yl)methanone typically involves multi-step organic reactions. The starting materials often include spirocyclic amines and pyrrolidine derivatives. The reaction conditions may vary, but common methods include:
Nucleophilic substitution: reactions where the spirocyclic amine reacts with a suitable electrophile.
Cyclization: reactions to form the spirocyclic core.
Functional group transformations: to introduce the methanone moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes are often employed to scale up the production while maintaining efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Azaspiro[5.5]undec-8-en-2-yl)(2,5-dimethylpyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: Conversion of the methanone group to carboxylic acids or other oxidized forms.
Reduction: Reduction of the methanone group to alcohols or hydrocarbons.
Substitution: Nucleophilic or electrophilic substitution reactions at the spirocyclic or pyrrolidine rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(2-Azaspiro[5.5]undec-8-en-2-yl)(2,5-dimethylpyrrolidin-1-yl)methanone has diverse applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.
Material Science: Investigated for its properties in the development of new materials with unique mechanical or electronic properties.
Wirkmechanismus
The mechanism of action of (2-Azaspiro[5.5]undec-8-en-2-yl)(2,5-dimethylpyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The methanone group can participate in hydrogen bonding or other interactions, influencing the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azaspiro[5.5]undec-8-ene: A simpler spirocyclic amine with similar structural features.
4-(3-Azaspiro[5.5]undec-3-yl)benzaldehyde: Contains a benzaldehyde group, offering different reactivity and applications.
2-Azaspiro[5.5]undec-8-ene, 2-(1-piperidinylcarbonyl): Features a piperidinylcarbonyl group, providing distinct chemical properties.
Uniqueness
(2-Azaspiro[5.5]undec-8-en-2-yl)(2,5-dimethylpyrrolidin-1-yl)methanone stands out due to its combination of spirocyclic and pyrrolidine structures, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound in scientific research.
Eigenschaften
CAS-Nummer |
85675-14-5 |
|---|---|
Molekularformel |
C17H28N2O |
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
2-azaspiro[5.5]undec-9-en-2-yl-(2,5-dimethylpyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C17H28N2O/c1-14-7-8-15(2)19(14)16(20)18-12-6-11-17(13-18)9-4-3-5-10-17/h3-4,14-15H,5-13H2,1-2H3 |
InChI-Schlüssel |
YKFOAOFQZWABOX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(N1C(=O)N2CCCC3(C2)CCC=CC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6S,7S)-6,7-Dimethylbicyclo[3.2.0]hept-1(5)-ene](/img/structure/B14401983.png)

![Acetic acid;4-cyclopentylidene-2,3-dithiaspiro[4.4]nonan-1-ol](/img/structure/B14401985.png)
![N,N-Diethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine](/img/structure/B14401990.png)
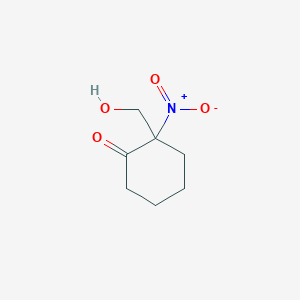

![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one](/img/structure/B14402005.png)
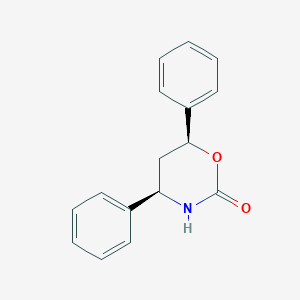
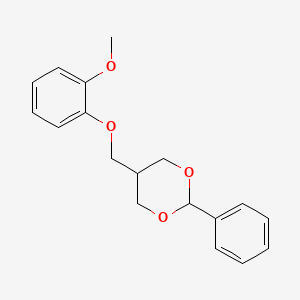
![Benzene, 1-[(4-chloro-2-butynyl)oxy]-2-methyl-](/img/structure/B14402035.png)
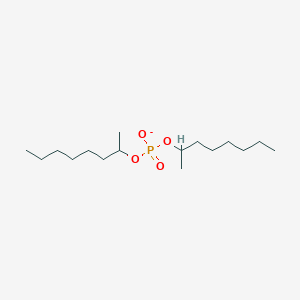
![6-(3,4-Dimethylphenyl)-3-ethyl-4-phenyl[1,2]oxazolo[5,4-b]pyridine](/img/structure/B14402054.png)
